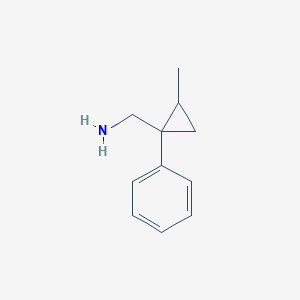

(2-methyl-1-phenylcyclopropyl)methanamine,Mixtureofdiastereomers

Description

(2-Methyl-1-phenylcyclopropyl)methanamine is a cyclopropane-containing methanamine derivative characterized by a strained cyclopropane ring substituted with a methyl group and a phenyl group. As a mixture of diastereomers, its stereochemical complexity arises from the spatial arrangement of substituents on the cyclopropane ring. This compound is of interest in medicinal chemistry due to the unique physicochemical properties imparted by the cyclopropane moiety, such as enhanced metabolic stability and conformational rigidity compared to non-cyclic analogs .

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

(2-methyl-1-phenylcyclopropyl)methanamine |

InChI |

InChI=1S/C11H15N/c1-9-7-11(9,8-12)10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3 |

InChI Key |

OYSCETAQLKLGQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1(CN)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Diazo Compound Mediated Cyclopropanation

One classical approach uses ethyl diazoacetate and copper catalysts to cyclopropanate styrene derivatives, generating cyclopropyl esters as intermediates. For example, the reaction of styrene with ethyl diazoacetate in the presence of copper(II) acetylacetonate yields a mixture of cis- and trans-2-phenylcyclopropane carboxylates in approximately a 2:1 ratio. This mixture can be separated by silica gel chromatography to isolate pure diastereomers.

Limitations of Diazo Compounds

Despite their utility, diazo compounds pose challenges including poor stereocontrol (approx. 65% trans diastereomer), formation of hazardous gaseous byproducts, and toxicity concerns. These drawbacks complicate scale-up and safety.

Conversion of Cyclopropyl Esters to Methanamines

Amide Formation and Borane Reduction

After isolation of the cyclopropyl ester diastereomers, a common route to the amine involves:

- Conversion of the ester to the corresponding amide

- Reduction of the amide to the amine using borane reagents

This sequence efficiently converts the carboxylate functionality into the methanamine group while preserving stereochemistry.

Alternative Synthetic Routes and Improvements

Avoidance of Toxic and Hazardous Reagents

Recent patents describe improved synthetic routes avoiding mutagenic reagents such as sodium azide or hydrazine and toxic diazo compounds. These methods enhance safety and purity, employing alternative cyclopropanation strategies and safer amination steps.

Diastereomeric Resolution

Diastereomeric mixtures obtained during synthesis can be resolved by crystallization of salts with chiral amines or acids, as demonstrated in related cyclopropane carboxylic acid derivatives. Repeated recrystallization and salt formation improve diastereomeric purity significantly.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Cyclopropanation Methods

-

Ethyl diazoacetate approach : Styrene derivatives react with ethyl diazoacetate in the presence of Cu(acac)₂, yielding cyclopropane carboxylic esters. Subsequent hydrolysis and amide formation followed by borane reduction produce the amine .

-

Sulfoxonium ylide precursors : Reactants like dimethyl sulfoxide and a base (e.g., KOH) generate ylides, enabling trans-selective cyclopropanation without toxic diazo compounds. Reaction conditions (polar aprotic solvents, 20–60°C) optimize stereoselectivity .

| Method | Key Reagents | Selectivity | Yield |

|---|---|---|---|

| Ethyl diazoacetate/Cu(acac)₂ | Ethyl diazoacetate, Cu(acac)₂ | Poor (2:1 trans/cis) | Moderate |

| Sulfoxonium ylide | Dimethyl sulfoxide, KOH | High trans-selectivity | High |

Oxidation

The amine undergoes oxidation to form ketones or oxides under controlled conditions (e.g., pH, temperature).

Diastereoselective Reactions

-

Nucleophilic additions : Cyclopropenes react with phenoxides in the presence of alkali metals (e.g., potassium hydroxide) to form cyclopropyl aryl ethers. High cis-selectivity is achieved via coordination of the metal cation to the carbonyl group, stabilizing the transition state .

-

Dibromocyclopropanation : Unsaturated alcohols react with dibromocarbene under flow conditions, yielding diastereomeric mixtures. A single diastereomer (62% yield) can be isolated via controlled conditions .

Challenges in Diastereoselectivity

-

Stereochemical control : Cyclopropanation methods like ethyl diazoacetate yield mixtures (e.g., 2:1 trans/cis) . Organocatalysts (e.g., proline derivatives) improve reaction rates but have limited impact on diastereomer ratios .

-

Thermodynamic vs. kinetic control : Reactions at elevated temperatures (e.g., 90°C) favor equilibrium mixtures, reducing selectivity .

Scientific Research Applications

(2-methyl-1-phenylcyclopropyl)methanamine has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-methyl-1-phenylcyclopropyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

A. [(2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine (CAS 59467-64-0)

- Structure : Features a benzodiazepine core instead of a cyclopropane ring. The methanamine group is attached to a seven-membered heterocycle.

- Properties : Higher molecular weight (MW: ~280 g/mol) due to the benzodiazepine scaffold. The fluorine and chlorine substituents enhance lipophilicity and receptor-binding affinity, typical in anxiolytic drug candidates .

- Applications : Used as a reference standard in pharmaceutical impurity profiling, indicating its relevance in quality control for psychotropic medications .

B. N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine

- Structure : Substituted benzimidazole with a chlorophenyl-methanamine side chain.

C. Methyl(2-methylpropyl)amine (CAS 625-43-4)

- Structure : A simple branched aliphatic amine (MW: 87.17 g/mol).

- Properties : Lower steric hindrance and higher volatility compared to the cyclopropane-containing target compound. Used industrially as a solvent or intermediate but lacks the structural complexity for targeted bioactivity .

Physicochemical and Pharmacokinetic Comparison

| Property | (2-Methyl-1-phenylcyclopropyl)methanamine | [(2RS)-7-Chloro-5-(2-fluorophenyl)benzodiazepinyl]methanamine | N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~175 (estimated) | ~280 | ~245 (estimated) |

| Solubility | Low (cyclopropane rigidity) | Moderate (polar benzodiazepine core) | Low (aromatic chlorophenyl group) |

| Lipophilicity (LogP) | ~2.5 (predicted) | ~3.8 | ~3.2 |

| Bioactivity | Undocumented | Anxiolytic impurity reference | Plant growth inhibition |

Key Observations :

- Cyclopropane derivatives exhibit lower molecular weights and higher rigidity compared to benzodiazepine or benzimidazole analogs.

- Substituted phenyl groups (e.g., chloro, fluoro) enhance lipophilicity and target engagement in CNS-active compounds .

Biological Activity

The compound (2-methyl-1-phenylcyclopropyl)methanamine , existing as a mixture of diastereomers, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Characterized by a cyclopropyl ring, a phenyl group, and a methylamine moiety, this compound's three-dimensional conformation significantly influences its interactions within biological systems. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Neurotransmitter Modulation

The biological activity of (2-methyl-1-phenylcyclopropyl)methanamine is primarily attributed to its structural similarity to neurotransmitters, suggesting potential modulation of neurotransmission processes. Preliminary studies indicate that the compound may function as a neurotransmitter modulator , impacting various neurotransmitter systems, particularly serotonin receptors (5-HT2C) .

Pharmacological Properties

Emerging research highlights the pharmacological potential of this compound, particularly in the following areas:

- Analgesic Effects : Initial findings suggest that certain diastereomers may exhibit analgesic properties.

- Anti-inflammatory Activity : There is evidence pointing towards anti-inflammatory effects, although comprehensive clinical data are still needed to substantiate these claims .

Structure-Activity Relationship (SAR)

The stereochemistry of the diastereomers plays a crucial role in determining the pharmacological profile of (2-methyl-1-phenylcyclopropyl)methanamine . Different diastereomers may exhibit distinct activities at various receptors:

| Diastereomer | EC50 (nM) | Emax (%) | Selectivity (5-HT2B/2C) |

|---|---|---|---|

| Diastereomer A | 4.8 | 95 | 14 |

| Diastereomer B | 23 | 71 | Not specified |

| Diastereomer C | 162 | 71 | Not specified |

This table summarizes the potency and selectivity of various diastereomers at the 5-HT2C receptor, showcasing their potential as selective agonists .

The mechanism of action for (2-methyl-1-phenylcyclopropyl)methanamine involves interaction with specific molecular targets, primarily serotonin receptors. The compound may act as an agonist or antagonist, modulating receptor activity and influencing biochemical pathways related to mood regulation and pain perception . Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparative Analysis with Similar Compounds

Research has also compared (2-methyl-1-phenylcyclopropyl)methanamine with structurally similar compounds. For instance, N-substituted derivatives have been synthesized to enhance selectivity for the 5-HT2C receptor while minimizing activity at other serotonin receptor subtypes:

| Compound | Activity at 5-HT2C (EC50 nM) | Selectivity (5-HT2B/2C) |

|---|---|---|

| N-Methyl Compound | 23 | Fully selective |

| N-Benzyl Compound | 24 | Fully selective |

| Parent Compound | 4.8 | Selective |

These comparisons highlight the unique pharmacological profiles that can be achieved through structural modifications .

Study on Antipsychotic Activity

A notable study explored the antipsychotic-like effects of N-substituted cyclopropylmethylamines in animal models. The results indicated that compounds with high selectivity for the 5-HT2C receptor exhibited significant antipsychotic activity, supporting their potential use in treating psychiatric disorders .

Hyperlocomotion and Prepulse Inhibition Models

Another study investigated the effects of these compounds on hyperlocomotion and prepulse inhibition in rodent models. The findings suggested that specific diastereomers could modulate locomotor activity and cognitive functions, reinforcing their therapeutic potential .

Q & A

Q. What are the standard analytical methods for characterizing the diastereomeric ratio of (2-methyl-1-phenylcyclopropyl)methanamine?

The diastereomeric ratio is typically determined using NMR spectroscopy by integrating resolved signals corresponding to each diastereomer. For example, methyl or cyclopropane proton resonances often show distinct splitting patterns due to stereochemical differences. Optical rotation measurements can complement NMR data to confirm enantiomeric ratios after separation . Chiral chromatography (e.g., HPLC with chiral stationary phases) is also employed to resolve diastereomers, as described in studies on enantiomer fraction (EF) analysis of chiral compounds .

Q. How is the synthesis of (2-methyl-1-phenylcyclopropyl)methanamine optimized to control diastereomer formation?

Synthesis optimization involves selecting stereoselective reagents or catalysts. For cyclopropane-containing amines, methods like the Kulinkovich reaction or transition-metal-mediated cyclopropanation can influence diastereoselectivity. Reaction conditions (temperature, solvent polarity) are adjusted to favor kinetic vs. thermodynamic control. For instance, alkylation of chiral dianions (similar to ) can yield diastereomer-enriched products through steric or electronic effects .

Q. What separation techniques are effective for isolating individual diastereomers of this compound?

Preparative chiral HPLC and crystallization-based resolution are common. Crystallization exploits differences in solubility between diastereomers, often enhanced by salt formation with chiral acids (e.g., tartaric acid). Chromatographic methods use chiral columns (e.g., cellulose- or amylose-derived phases) to achieve baseline separation, as demonstrated in enantiomer-specific studies of pharmacologically active amines .

Q. How do structural features of (2-methyl-1-phenylcyclopropyl)methanamine influence its stability under varying pH conditions?

Stability studies involve incubating the compound in buffered solutions (pH 1–12) and monitoring degradation via LC-MS. The cyclopropane ring’s strain and the amine’s basicity make it prone to ring-opening under acidic conditions. Steric shielding by the methyl and phenyl groups may mitigate hydrolysis, as observed in structurally similar cyclopropane derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Cell-based assays (e.g., anti-inflammatory activity via TNF-α inhibition in macrophages) or enzyme inhibition studies (e.g., monoamine oxidase assays) are used. Marine-derived compounds with similar amide/alkaloid scaffolds () are screened for cytotoxicity (MTT assay), antibacterial activity (microdilution), or anti-quorum sensing (QS) effects in Pseudomonas aeruginosa models .

Advanced Research Questions

Q. How can contradictions in reported biological activity data between diastereomers be resolved methodologically?

Contradictions often arise from incomplete stereochemical characterization or impurity interference. Strategies include:

- Repurifying diastereomers to ≥98% purity (via iterative chromatography).

- Conducting enantiomer-specific activity assays (e.g., using isolated diastereomers in dose-response studies).

- Cross-validating results with orthogonal assays (e.g., comparing anti-inflammatory effects in in vitro vs. ex vivo models) .

- Applying multivariate statistical analysis to distinguish stereochemical vs. experimental variability .

Q. What mechanistic insights explain the stereochemical effects on this compound’s pharmacokinetic (PK) properties?

Diastereomers may exhibit divergent PK due to variations in metabolic enzyme interactions (e.g., cytochrome P450 oxidation) or membrane permeability. Studies using Caco-2 cell monolayers assess absorption differences, while radiolabeled tracers track metabolic pathways. For example, bulky substituents (e.g., phenyl groups) can hinder metabolism, prolonging half-life, as seen in cyclopropane-containing drugs .

Q. How can enantioselective synthesis be achieved for this compound without racemization?

Asymmetric catalysis (e.g., chiral palladium or organocatalysts) or enzymatic resolution (e.g., lipase-mediated acyl transfer) can enforce enantioselectivity. highlights alkylation of chiral dianions to retain stereochemical integrity. Low-temperature conditions and non-polar solvents (e.g., hexane) minimize racemization during workup .

Q. What computational tools are effective for predicting the biological activity of individual diastereomers?

Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., serotonin receptors), while molecular dynamics simulations assess binding stability. Quantitative structure-activity relationship (QSAR) models trained on stereochemically defined analogs predict activity trends. For example, phenyl ring orientation in the cyclopropane scaffold may correlate with receptor affinity .

Q. How do environmental factors (e.g., light, oxygen) impact the compound’s stereochemical integrity during long-term storage?

Accelerated stability studies under ICH guidelines (40°C/75% RH, light exposure) monitor diastereomer ratios via HPLC. Antioxidants (e.g., BHT) or inert atmospheres (N) prevent oxidation, while amber glass vials mitigate photodegradation. Cyclopropane rings are particularly sensitive to UV-induced ring-opening, necessitating protective formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.